![molecular formula C8H4Br2F2O B1411843 3-Bromo-2,4-difluorophenacyl bromide CAS No. 1807168-91-7](/img/structure/B1411843.png)
3-Bromo-2,4-difluorophenacyl bromide
Overview
Description
“3-Bromo-2,4-difluorophenacyl bromide” is a chemical compound with the molecular formula C8H4Br2F2O . It is a derivative of phenacyl bromide, which is a compound consisting of a bromine atom and a carbonyl group attached to a benzene ring . The compound has a molecular weight of 313.92 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,4-difluorophenacyl bromide” consists of a benzene ring with two fluorine atoms at the 2 and 4 positions, a bromine atom at the 3 position, and a bromoacetone group attached to the benzene ring .Physical And Chemical Properties Analysis
“3-Bromo-2,4-difluorophenacyl bromide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Modification
- Shirinian et al. (2012) explored the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the versatility of bromination reactions in synthesizing bromo-substituted cyclopentenones, which are valuable synthons in organic synthesis for creating a range of substances (Shirinian et al., 2012).
Organic Electronic Materials
- G. Vamvounis and David Gendron (2013) showed the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes, highlighting the application in preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Electrocatalytic and Green Technologies
- Research by Ding et al. (2010) on the electrocatalytic reduction of bromate ion using polyaniline-modified electrodes pointed towards efficient and environmentally friendly solutions for bromate removal in water treatment processes (Ding et al., 2010).
Environmental Impact and Bromate Formation
- Luo et al. (2019) investigated the oxidation of 2,4-bromophenol by UV/PDS, comparing it to UV/H2O2, to study the formation of bromate and brominated byproducts. This research is significant for understanding the environmental impact and potential risks associated with the degradation of bromophenols in water treatment (Luo et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3-bromo-2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
READNKONIKOFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-difluorophenacyl bromide | |
CAS RN |
1807168-91-7 | |
Record name | 3-Bromo-2,4-difluorophenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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